molecular formula C18H23N3O B6914693 N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide

N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6914693
M. Wt: 297.4 g/mol
InChI Key: NGEGACVXQYHVSG-UHFFFAOYSA-N
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Description

N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-11-15(17-5-3-4-6-18(17)19-13)12-21-9-7-16(8-10-21)20-14(2)22/h3-6,11,16H,7-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEGACVXQYHVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN3CCC(CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. The quinoline derivative is reacted with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring or the piperidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring. Reagents such as halogens, alkylating agents, or nucleophiles like amines can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or piperidine derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as a biological probe to investigate cellular processes. It can be used to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the piperidine and acetamide groups.

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]acetamide is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties. The acetamide group further enhances its solubility and potential interactions with biological targets, making it a versatile compound for various research applications.

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